(3S)-3-methylcyclopentanone is a cyclic ketone with the molecular formula and a molecular weight of approximately 98.143 g/mol. This compound features a cyclopentanone structure with a methyl group attached at the 3-position, which contributes to its unique chemical properties. It exists as a chiral molecule, meaning it has non-superimposable mirror images, specifically the (3S) configuration, which is crucial in determining its biological activity and reactivity in various chemical processes .
The cyclic ketone structure of (3S)-3-methylcyclopentanone makes it a valuable intermediate for the synthesis of more complex organic molecules. Researchers might utilize it as a starting material for the preparation of various cyclic and acyclic compounds through reactions like:
The presence of the stereocenter (3S) in (3S)-3-methylcyclopentanone makes it a useful tool for studying asymmetric reactions and their stereoselectivity. Researchers can employ it as a substrate in reactions where the outcome depends on the orientation at the chiral center. The resulting products can then be analyzed to understand the factors influencing the reaction's stereochemical course.
These reactions highlight its versatility as a reagent in organic chemistry.
Research has indicated that (3S)-3-methylcyclopentanone exhibits notable antibacterial activity. Studies have shown that it demonstrates effective inhibition against various bacterial strains, including Bacillus subtilis and Escherichia coli. The minimal inhibitory concentration values suggest a strong correlation between the structure of (3S)-3-methylcyclopentanone and its antibacterial potency . Additionally, it has been identified as a metabolite in certain plants, indicating potential ecological roles and interactions within biological systems .
Several methods have been developed for synthesizing (3S)-3-methylcyclopentanone:
These methods contribute to its accessibility for research and industrial applications.
(3S)-3-methylcyclopentanone is utilized in various fields:
The compound's diverse applications underscore its importance in both industrial and academic settings.
Interaction studies involving (3S)-3-methylcyclopentanone have primarily focused on its biological effects. These studies often assess how it interacts with bacterial enzymes or cellular components, providing insights into its mechanism of action as an antibacterial agent. Furthermore, investigations into its interactions with other compounds help elucidate potential synergistic effects that could enhance its efficacy .
(3S)-3-methylcyclopentanone shares structural similarities with several other cyclic ketones. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Methylcyclopentanone | Cyclic Ketone | Methyl group at position 2; different reactivity |
| 4-Methylcyclopentanone | Cyclic Ketone | Methyl group at position 4; altered sterics |
| Cyclohexanone | Cyclic Ketone | Six-membered ring; different physical properties |
| 3-Pentylcyclopentanone | Cyclic Ketone | Longer alkyl chain; unique solubility |
The uniqueness of (3S)-3-methylcyclopentanone lies in its specific stereochemistry and the resulting biological activity, particularly its antibacterial properties. This distinct configuration allows it to interact differently with biological systems compared to its analogs .
(3S)-3-methylcyclopentanone is a cyclic ketone with the molecular formula C6H10O and a molecular weight of approximately 98.14 g/mol. According to systematic nomenclature, this compound consists of a five-membered cyclopentanone ring with a methyl group at the 3-position. The "(3S)" prefix denotes the specific stereochemistry at the 3-position carbon atom, which serves as a stereocenter in the molecule.
The "S" configuration (from the Latin "sinister" meaning left) indicates that when the lowest priority group is positioned away from the observer, the arrangement of the remaining groups proceeds in a counterclockwise direction following the Cahn-Ingold-Prelog priority rules. This stereochemical configuration gives the molecule its distinctive optical properties, including its negative optical rotation, which is reflected in one of its alternative names, (-)-3-methylcyclopentanone.
The compound is also known by several other names and identifiers, which are summarized in the following table:
Table 1: Chemical Identifiers of (3S)-3-Methylcyclopentanone
| Identifier | Value |
|---|---|
| IUPAC Name | (3S)-3-methylcyclopentan-1-one |
| CAS Number | 6672-24-8 |
| Molecular Formula | C6H10O |
| Molecular Weight | 98.14 g/mol |
| Alternative Names | (-)-3-Methylcyclopentanone, (3S)-3-methylcyclopentan-1-one |
| InChIKey | AOKRXIIIYJGNNU-YFKPBYRVSA-N |
This compound belongs to the broader class of substituted cyclopentanones, which are important building blocks in organic synthesis. The stereochemistry at the 3-position creates chirality in the molecule, making it non-superimposable on its mirror image, the (3R)-3-methylcyclopentanone isomer (also known as (+)-3-methylcyclopentanone).
Traditional cyclization methods for synthesizing (3S)-3-methylcyclopentanone rely primarily on classical organic chemistry transformations, with the Dieckmann condensation serving as the cornerstone approach [1] [2]. This intramolecular variant of the Claisen condensation represents one of the most established routes to five-membered ring ketone systems.
The Dieckmann condensation proceeds through a well-characterized mechanism involving the intramolecular cyclization of diesters [1] [2]. For cyclopentanone synthesis, hexanedioic acid (adipic acid) serves as the starting material, which undergoes Fischer esterification to form the corresponding diethyl ester [3]. The reaction mechanism involves deprotonation of an ester at the α-position to generate an enolate ion, which then undergoes a 5-exo-trig nucleophilic attack on the second ester group, resulting in cyclization [2].
The reaction conditions typically employ sodium ethoxide as the base in ethanol solvent, with reaction temperatures ranging from room temperature to reflux conditions [1]. The resulting β-keto ester can be subsequently decarboxylated under acidic conditions to yield the desired cyclopentanone product [3].
A representative traditional synthesis involves a three-step sequence starting from hexanedioic acid [4] [3]:
This classical approach provides reliable access to cyclopentanone frameworks but produces racemic products, necessitating subsequent chiral resolution for obtaining enantiopure materials [5].
The success of traditional cyclization approaches is fundamentally governed by ring strain considerations [6] [7]. Cyclopentane adopts non-planar puckered conformations to minimize torsional strain, with bond angles of approximately 108° that closely approach the ideal tetrahedral angle of 109.5° [7]. This minimal angle strain makes five-membered ring formation thermodynamically favorable compared to smaller rings [6].
The conversion of biomass-derived 5-hydroxymethylfurfural (HMF) to cyclopentanone derivatives represents a sustainable synthetic approach that has gained significant attention in recent years [8] [9] [10]. This methodology offers direct access to (3S)-3-methylcyclopentanone through catalytic hydrogenation-rearrangement processes.
Platinum-based Systems: Platinum supported on ZSM-5 molecular sieves demonstrates exceptional performance for HMF conversion [8]. Under optimized conditions (150°C, 5 MPa hydrogen pressure, 5 hours), the Pt/ZSM-5 catalyst with 7.5% metal loading achieves 98% HMF conversion with 70.3% selectivity toward 3-methylcyclopentanone [8]. The ZSM-5 support provides both shape selectivity and acid sites that facilitate the rearrangement process.
Ruthenium-based Systems: Ruthenium supported on silica (Ru/SiO2) with 8% metal loading operates under more forcing conditions (180°C, 7 MPa hydrogen pressure, 4 hours) but achieves superior conversion rates of 99% with 74.5% selectivity to 3-methylcyclopentanone [8]. The higher activity of ruthenium enables operation at increased hydrogen pressures while maintaining excellent selectivity.
Recent developments have focused on replacing expensive noble metals with earth-abundant alternatives [9] [10]. Copper-aluminum oxide (Cu-Al₂O₃) catalysts demonstrate highly selective production of 3-hydroxymethylcyclopentanone with 86% selectivity [9] [10]. The copper phase provides hydrogenation activity while the aluminum oxide support contributes Lewis acid sites essential for ring rearrangement.
Cobalt-aluminum oxide (Co-Al₂O₃) systems show exceptional selectivity toward the corresponding alcohol product, 3-hydroxymethylcyclopentanol, with 94% selectivity [9] [10]. The reaction proceeds under milder conditions (140-180°C, 20-50 bar hydrogen pressure) in aqueous medium, making this approach environmentally benign.
Gold Nanoparticle Catalysts: Supported gold nanoparticles on various metal oxide supports have been investigated for HMF ring rearrangement [11] [12]. Gold supported on niobium oxide (Au/Nb₂O₅) achieves the highest yield of 3-hydroxymethylcyclopentanone at 86% [11] [12]. The success of this system is attributed to the combination of selective hydrogenation on gold nanoparticles and Lewis acid catalysis provided by the niobium oxide support.
Molybdenum Nitride Systems: A particularly innovative approach employs nickel-supported molybdenum nitride (Ni/Mo₅N₆) catalysts for direct one-pot synthesis [13]. This system achieves 90.3% yield of 3-methylcyclopentanone from 5-methyl furfural at 130°C. The mechanism involves hydrogen activation on nickel nanoparticles followed by spillover to the Mo₅N₆ support, creating transient H⁺-H⁻ pairs that serve multiple catalytic functions.
The development of enantioselective methods for (3S)-3-methylcyclopentanone synthesis has been driven by the increasing demand for optically pure compounds in pharmaceutical applications [14] [15] [16]. Several sophisticated approaches have emerged that enable direct access to enantiopure products.
Cascade Double Michael Addition: O-TMS-protected diphenylprolinol catalyzes cascade double Michael addition reactions between α,β-unsaturated aldehydes and β-keto esters containing electron-deficient olefin units [14] [17]. This methodology enables formation of four contiguous stereocenters in the cyclopentanone ring in a single step with excellent enantioselectivity exceeding 90% enantiomeric excess [14].
The reaction proceeds through initial Michael addition of the β-keto ester to the chiral iminium intermediate formed between the catalyst and the α,β-unsaturated aldehyde, followed by an intramolecular cyclization step. The stereochemical outcome is controlled by the chiral environment provided by the diphenylprolinol catalyst.
Photochemical Organocascade Catalysis: An innovative approach combines excited-state and ground-state reactivity of chiral organocatalytic intermediates [18]. This photochemical cascade process directly converts racemic cyclopropanols and α,β-unsaturated aldehydes into stereochemically dense cyclopentanols with excellent stereoselectivity. The method operates through a kinetic resolution process that enables stereoconvergent synthesis from racemic starting materials.
Iridium-Catalyzed Systems: Chiral iridium catalysts bearing SpiroPAP ligands enable asymmetric hydrogenation of racemic α-aryl-β-ethoxycarbonyl cyclopentanones via dynamic kinetic resolution [19]. This approach delivers ester-functionalized chiral 2-arylcyclopentanols with three contiguous stereocenters in high yields with excellent enantioselectivities (92-99% ee) and diastereoselectivities (>20:1 dr) [19].
Rhodium-Based Catalysts: Rhodium complexes with chiral phosphine ligands have been successfully employed for asymmetric hydrogenation of tetrasubstituted α,β-unsaturated ketones [20]. The reaction proceeds under neutral conditions without additives, suppressing epimerization of the products while achieving excellent stereoselectivity.
Enoate Reductase Systems: Flavoprotein enoate reductases from the "old yellow enzyme" family demonstrate remarkable substrate scope for asymmetric bioreduction of activated alkenes [21]. 12-Oxophytodienoate reductase isoenzymes OPR1 and OPR3 from tomato, along with YqjM from Bacillus subtilis, display absolute chemoselectivity for conjugated C=C bond reduction while leaving isolated olefins and carbonyl groups intact [21].
The enzymatic approach offers several advantages including mild reaction conditions, excellent stereoselectivities (ee values up to >99%), and environmental compatibility. The stereochemical outcome can be controlled through enzyme selection, with different enzymes providing access to complementary stereoisomers.
Palladium-catalyzed asymmetric synthesis has emerged as a powerful methodology for constructing (3S)-3-methylcyclopentanone and related chiral cyclopentanoid structures [22] [23] [24]. These approaches leverage the unique ability of palladium complexes to facilitate carbon-carbon bond formation with high enantioselectivity.
Palladium-Catalyzed Asymmetric Alkylation: The use of Pd₂(pmdba)₃ with chiral (S)-t-Bu-PHOX ligands enables asymmetric alkylation of ketone enolates to construct all-carbon quaternary stereocenters [24] [25]. This methodology has been successfully applied to the synthesis of cyclopentanoid core structures bearing quaternary stereocenters with enantioselectivities ranging from 88-97% ee [24].
The reaction mechanism involves oxidative addition of the alkyl halide to the palladium(0) complex, followed by enolate coordination and reductive elimination to form the C-C bond. The chiral phosphinooxazoline ligand creates an asymmetric environment that favors formation of one enantiomer over the other.
Dynamic Kinetic Asymmetric Processes: Advanced palladium-catalyzed systems enable dynamic kinetic asymmetric formal [3+2]-cycloaddition of vinyl cyclopropanes with alkylidene azlactones [23]. This approach provides access to substituted cyclopentanes via a dynamic kinetic resolution process, where rapid equilibration of substrate enantiomers is coupled with enantioselective transformation by the chiral palladium catalyst.
This methodology operates under near-ambient temperatures and displays broad functional group tolerance, accommodating various N-protecting groups, β-substituents, and arylboronic acids with different substitution patterns. The air- and moisture-tolerant conditions make this approach practical for preparative synthesis.
Palladium-Organocatalysis Combinations: The combination of palladium catalysis with organocatalysis has opened new avenues for asymmetric synthesis [27]. These dual catalytic systems enable preparation of optically active highly functionalized carbo- and heterocycles through multiple consecutive catalytic cycles in an atom-economical fashion.
A notable example involves the combination of iminium/enamine and palladium catalysis for dynamic kinetic asymmetric transformation (DYKAT) [27]. This methodology allows preparation of functionalized optically active cyclopentenes with all-carbon quaternary stereocenters in good diastereoselectivity and high enantioselectivity from simple starting materials such as α,β-unsaturated aldehydes and activated propargylated methylenes.
The reaction mechanism involves initial Michael addition of the activated propargylated methylene derivative to a chiral iminium salt, followed by palladium-catalyzed enyne cycloisomerization. The reversible nature of the Michael addition enables dynamic kinetic resolution, where the diastereomeric mixture of Michael adducts undergoes cycloisomerization at different rates to afford products with high stereoselectivity.
The success of palladium-catalyzed asymmetric routes depends critically on several factors including ligand design, substrate structure, and reaction conditions. Chiral phosphinooxazoline ligands such as (S)-t-Bu-PHOX have proven particularly effective due to their ability to create well-defined asymmetric environments around the palladium center [24].
Temperature control is crucial for maintaining high enantioselectivity, with many reactions performing optimally at or below room temperature to minimize racemization processes. The choice of solvent also significantly impacts both reactivity and selectivity, with dichloromethane and chlorobenzene frequently providing optimal results [20].
Flammable